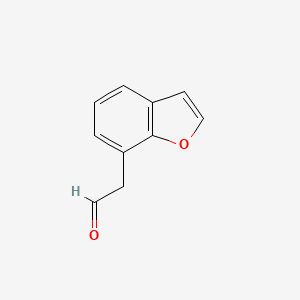
2-(Benzofuran-7-yl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzofuran-7-yl)acetaldehyde is an organic compound that features a benzofuran ring attached to an acetaldehyde group Benzofuran derivatives are known for their diverse biological activities and are found in various natural products
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the cyclization of o-alkynylphenols under acidic conditions to form the benzofuran ring, followed by formylation to introduce the aldehyde group .
Industrial Production Methods: Industrial production of benzofuran derivatives often involves catalytic processes to ensure high yield and purity. Methods such as palladium-catalyzed coupling reactions and copper-mediated cyclizations are commonly employed .
Chemical Reactions Analysis
Types of Reactions: 2-(Benzofuran-7-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Conditions often involve Lewis acids or bases to facilitate the reaction.
Major Products:
Oxidation: 2-(Benzofuran-7-yl)acetic acid.
Reduction: 2-(Benzofuran-7-yl)ethanol.
Substitution: Various substituted benzofuran derivatives depending on the substituent introduced
Scientific Research Applications
2-(Benzofuran-7-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Used in the synthesis of dyes, polymers, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-(Benzofuran-7-yl)acetaldehyde involves its interaction with various molecular targets. The benzofuran ring can interact with enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Benzofuran: The parent compound without the acetaldehyde group.
2-(Benzofuran-7-yl)ethanol: The reduced form of 2-(Benzofuran-7-yl)acetaldehyde.
2-(Benzofuran-7-yl)acetic acid: The oxidized form of this compound.
Uniqueness: this compound is unique due to the presence of both the benzofuran ring and the reactive aldehyde group. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both synthetic and medicinal chemistry .
Properties
Molecular Formula |
C10H8O2 |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
2-(1-benzofuran-7-yl)acetaldehyde |
InChI |
InChI=1S/C10H8O2/c11-6-4-8-2-1-3-9-5-7-12-10(8)9/h1-3,5-7H,4H2 |
InChI Key |
MLTWDHVZVNCBOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)CC=O)OC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


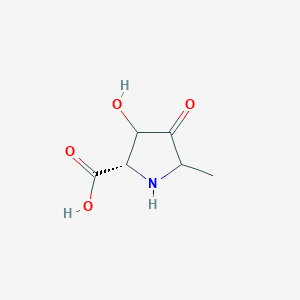
![5-Hydroxy-4-{4-[(piperidin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12874368.png)
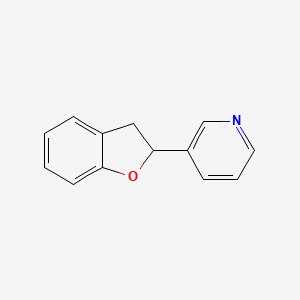
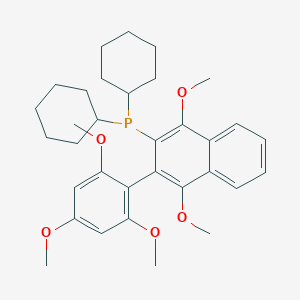
![2-(Chloromethyl)benzo[d]oxazole-6-carboxylic acid](/img/structure/B12874383.png)
![Pyrrolo[2,1-d][1,2,3,5]tetrazine](/img/structure/B12874388.png)
![1-[6-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one](/img/structure/B12874396.png)
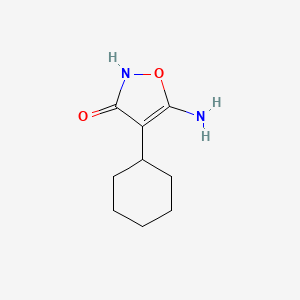
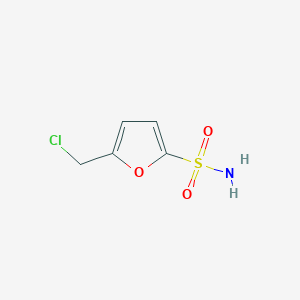
![tert-Butyl 2-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B12874414.png)



![1-(Bicyclo[3.1.0]hexan-6-ylmethyl)pyrrolidine](/img/structure/B12874444.png)
